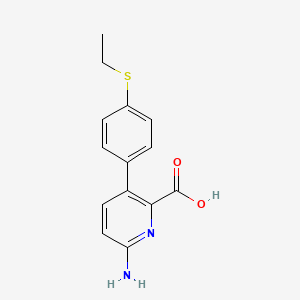
6-Amino-3-(3,4-dimethoxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(3,4-dimethoxyphenyl)picolinic acid, more commonly referred to as 6-APA, is an organic compound that is widely used in scientific research. It is a white, crystalline solid that is soluble in water and has a molecular formula of C9H10N2O4. 6-APA is a building block for many compounds and is used in the synthesis of many pharmaceuticals, such as penicillin. 6-APA has a wide range of applications in scientific research, and its biochemical and physiological effects make it a useful tool for researchers.
Applications De Recherche Scientifique
6-APA is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used to study the effects of various drugs on the body, and to develop new drugs and treatments. 6-APA is also used as a building block for other compounds, such as penicillin and other antibiotics. It is also used to study the biochemical and physiological effects of various drugs and other compounds on the body.
Mécanisme D'action
6-APA acts as a substrate for various enzymes in the body, such as the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are hormones that play an important role in inflammation and pain. 6-APA binds to the active site of the enzyme and inhibits its activity, thereby reducing the production of prostaglandins. This is the mechanism by which 6-APA exerts its anti-inflammatory and pain-relieving effects.
Biochemical and Physiological Effects
6-APA has a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, and to have an antimicrobial effect against certain bacteria. It has also been found to inhibit the growth of certain cancer cells. 6-APA has also been shown to have an antioxidant effect, which can help protect the body from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-APA in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable, making it suitable for long-term storage. However, 6-APA can be toxic if ingested or inhaled, so it is important to take proper safety precautions when handling it.
Orientations Futures
There are a number of potential future directions for 6-APA research. These include further study into its biochemical and physiological effects, as well as its potential use in the development of new drugs and treatments. Additionally, further research into its mechanism of action could lead to the development of more effective and targeted treatments for various diseases. Finally, 6-APA could also be used as a building block for other compounds, such as antibiotics, which could lead to the development of more effective treatments for various illnesses.
Méthodes De Synthèse
6-APA can be synthesized by the reaction of 3-methoxyphenylacetic acid and pyridine in the presence of a base such as sodium hydroxide. This reaction produces 6-APA as the primary product, along with other byproducts such as 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxypyridine. The reaction is usually carried out at a temperature of around 100°C and a pressure of 1 atm.
Propriétés
IUPAC Name |
6-amino-3-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-10-5-3-8(7-11(10)20-2)9-4-6-12(15)16-13(9)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQZSLUTBFQFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3,4-dimethoxyphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














